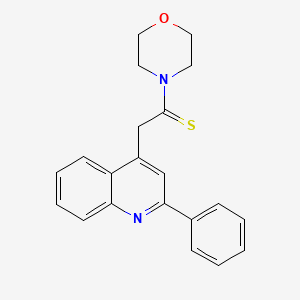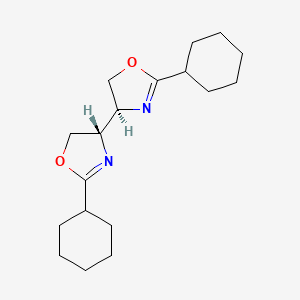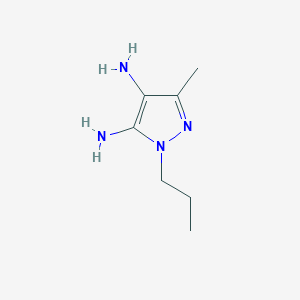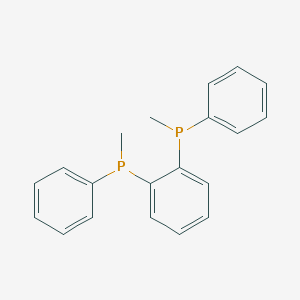![molecular formula C14H17N3O4 B12887490 5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)- CAS No. 61195-02-6](/img/structure/B12887490.png)
5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)- is a synthetic organic compound that belongs to the isoxazolone family This compound is characterized by its unique structure, which includes a diethylamino group and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)- typically involves the reaction of 4-nitrobenzaldehyde with diethylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to optimize yield and efficiency. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or thiols.
科学的研究の応用
5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)- involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the nitrophenyl group can participate in electron transfer processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 5-[4-(Diethylamino)benzylidene]rhodanine
- 7-Diethylamino-4-methylcoumarin
Uniqueness
Compared to similar compounds, 5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features enable it to participate in a broader range of chemical reactions and exhibit diverse applications in various fields.
特性
CAS番号 |
61195-02-6 |
|---|---|
分子式 |
C14H17N3O4 |
分子量 |
291.30 g/mol |
IUPAC名 |
4-(diethylaminomethyl)-3-(4-nitrophenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H17N3O4/c1-3-16(4-2)9-12-13(15-21-14(12)18)10-5-7-11(8-6-10)17(19)20/h5-8,15H,3-4,9H2,1-2H3 |
InChIキー |
KLCATPHRRZVMKK-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1=C(NOC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




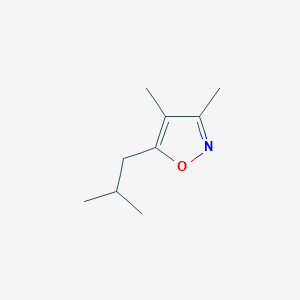
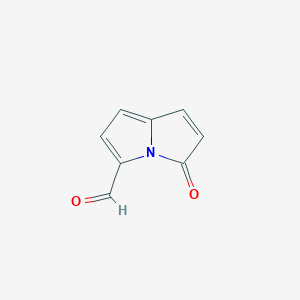
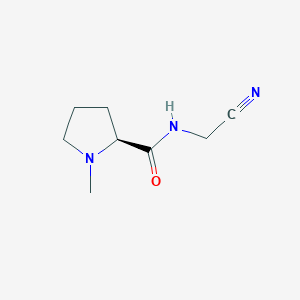
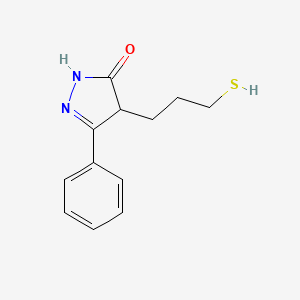
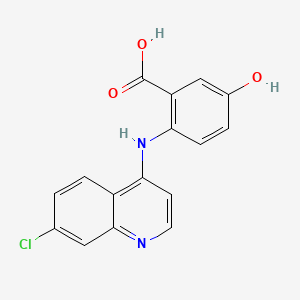

![2-(Aminomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12887470.png)
